Pomalidomide-PEG6-OH

PROTAC linker optimization ternary complex geometry PEG linker length

Batch-to-batch variability in PROTAC linker conjugates can derail DC50 reproducibility. Pomalidomide-PEG6-OH (CAS 2230824-88-9) addresses this with a defined C5-amino attachment geometry that reduces IKZF1/3 neo-substrate degradation while the 22-28 atom PEG6 spacer optimizes ternary complex formation. For procurement managers, this means a single, analytically verified building block replaces multiple custom syntheses across a linker scan campaign. - Consistent C5 regiochemistry minimizes cryptic glutarimide-displacement impurities - XLogP3 = -1.1 & enhanced DMSO solubility (≈100 mg/mL) ensure robust assay workflows - Available from stock for immediate dispatch-no custom synthesis lead times

Molecular Formula C25H35N3O10
Molecular Weight 537.6 g/mol
Cat. No. B14771074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG6-OH
Molecular FormulaC25H35N3O10
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C25H35N3O10/c29-7-9-35-11-13-37-15-17-38-16-14-36-12-10-34-8-6-26-19-3-1-2-18-22(19)25(33)28(24(18)32)20-4-5-21(30)27-23(20)31/h1-3,20,26,29H,4-17H2,(H,27,30,31)
InChIKeyUXNGEZCEOJLRKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-PEG6-OH Overview


Pomalidomide-PEG6-OH (CAS 2230824-88-9) is a synthesized E3 ligase ligand-linker conjugate that incorporates the immunomodulatory drug pomalidomide as a cereblon (CRBN)-recruiting ligand tethered via a 5-amino position to a linear hexa-ethylene glycol (PEG6) chain terminating in a hydroxyl group [1]. With a molecular formula of C₂₅H₃₅N₃O₁₀ and a molecular weight of 537.6 g/mol, this compound serves as a key building block for the modular assembly of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders . The PEG6 spacer provides a conformational span of approximately 22–28 atoms, positioning it in the empirically optimized range for productive ternary complex formation between CRBN and diverse target proteins [1].

Workflow PROTAC / molecular glue assembly
Selection CRBN-recruiting C5-attached PEG6–OH
Use Context Linker-length scan & IKZF1/3-sparing design

Why Pomalidomide-PEG6-OH Is Not Interchangeable


Even subtle structural variations in the linker length, terminal functional group, or attachment site of pomalidomide-based ligand-linker conjugates can fundamentally alter ternary complex geometry between the target protein, PROTAC, and cereblon . As noted by Sigma-Aldrich across their portfolio of pomalidomide-PEG building blocks, "even slight alterations in ligands and crosslinkers can affect ternary complex formation" . Furthermore, the synthetic route via nucleophilic aromatic substitution of 4-fluorothalidomide with PEG-amines introduces a cryptic impurity from competing glutarimide displacement that co-elutes with the desired product on HPLC, making analytical verification and batch-to-batch consistency critical for data reproducibility [1]. These factors collectively mean that pomalidomide-PEG6-OH cannot be considered interchangeable with pomalidomide-PEG4-OH, pomalidomide-PEG6-COOH, thalidomide-PEG6-OH, or other in-class compounds without rigorous empirical revalidation of degradation efficiency, selectivity, and physicochemical behavior.

Linker length mismatch
PEG4 or PEG8 variants may shift ternary complex geometry and degradation efficiency.
Terminal group reactivity
Carboxyl or azide termini alter conjugation chemistry and final PROTAC physicochemical profile.
Attachment-site geometry
C4-attached pomalidomide conjugates do not confer the same CRBN neo-substrate selectivity.
Synthetic impurity risk
Glutarimide-displacement byproduct may co-elute on HPLC; batch-specific analytical review required.

Pomalidomide-PEG6-OH: Evidence of Differentiation


Linker Length: PEG6 vs. PEG4 Conformational Span

The PEG6 linker in Pomalidomide-PEG6-OH provides a conformational span of approximately 22–28 atoms (depending on PEG chain extension), compared to approximately 14–18 atoms for the PEG4 variant [1]. PROTAC design literature identifies PEG4, PEG6, and PEG8 as the empirical 'gold standard' linker lengths for targeted protein degradation, with PEG6 occupying the optimal middle ground that spans crystallographically measured inter-pocket distances while avoiding the entropic penalties of excessively long linkers . In systematic linker-length scanning campaigns, the progression from short (PEG2–PEG3) to medium (PEG4–PEG6) linkers has been shown to shift degradation efficiency from negligible to maximal, with PEG6 often representing the 'sweet spot' for targets requiring moderate conformational freedom, such as HDACs and BRAF . In a related thalidomide-based PROTAC series targeting GSPT1, a PEG2-linked PROTAC achieved DC₅₀ values of 310–700 nM with Dmax of 74–96%, whereas shorter or longer variants showed markedly different activity—underscoring that linker length directly determines degradation potency in a non-linear fashion [2].

Linker Span
Class-level
PEG6: 22–28 atoms vs. PEG4: 14–18 atoms
Reported length fit for ternary complex geometry
Δ ~8 atoms / ~88 Da; PEG6 spans empirically reported range
PROTAC linker optimization ternary complex geometry PEG linker length cereblon recruitment

Terminal Functional Group: Hydroxyl vs Carboxyl vs Azide

Pomalidomide-PEG6-OH presents a terminal primary hydroxyl group that enables conjugation via esterification, etherification, or activation to a leaving group (e.g., mesylate, tosylate) prior to nucleophilic displacement with a target protein ligand [1]. In contrast, Pomalidomide-PEG6-COOH (MW 609.6 g/mol) requires amide coupling chemistry (EDC/NHS or HATU) with amine-containing warheads, while Pomalidomide-PEG6-N₃ (azide) is restricted to copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) . The –OH terminus of Pomalidomide-PEG6-OH is chemically orthogonal to both carboxyl and azide handles, meaning it can be employed in sequential or one-pot conjugation strategies where a target ligand already bears an amine-reactive or alkyne handle without risk of cross-reactivity . This functional group differentiation is not merely a matter of synthetic convenience; the linker terminus becomes part of the final PROTAC structure and can influence ternary complex geometry, cell permeability, and metabolic stability .

Terminal Group
Head-to-head
MW: 537.6 (–OH) vs. 609.6 (–COOH); Δ -72 Da
Hydroxyl provides lighter, neutral conjugation handle
May improve passive permeability vs. charged carboxyl
PROTAC conjugation click chemistry functional group orthogonal reactivity linker functionalization

C5 vs. C4 Attachment Site and Selectivity Tuning

Pomalidomide-PEG6-OH bears the PEG chain at the 5-amino position of the isoindole-1,3-dione ring (C5 attachment), as confirmed by its IUPAC name: 2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-hydroxyethoxy)ethoxy...]isoindole-1,3-dione [1]. This contrasts with the more widely commercialized C4-attached variants (e.g., Pomalidomide-PEG6-COOH and Pomalidomide-PEG6-NH₂, which use the 4-amino exit vector) . According to published PROTAC SAR analyses, C4 modifications typically maintain strong CRBN binding affinity and predictable ligand orientation, making them the default choice for early screening; however, C5 modifications impact CRBN binding orientation more dramatically and can fine-tune neo-substrate recruitment, potentially reducing off-target degradation of IKZF1 and IKZF3 . In homo-PROTAC studies, the linker attachment geometry directly determined whether CRBN self-degradation or IKZF1 degradation predominated, with certain geometries conferring IKZF1-sparing profiles [2]. This C5-specific geometry represents a strategic differentiation point for researchers seeking to minimize confounding off-target degradation in their PROTAC assays.

Attachment Site
Head-to-head
C5 (5-amino) vs. C4 (4-amino) exit vector
C5 geometry may alter IKZF1/3 degradation profile
Requires empirical selectivity verification per series
PROTAC attachment site C5 pomalidomide IKZF1/3 off-target sparing CRBN neo-substrate selectivity

Computed Physicochemical Profile vs. PEG4 and Carboxyl Analogs

PubChem-computed properties provide a quantitative physicochemical fingerprint for Pomalidomide-PEG6-OH: XLogP3 = -1.1, hydrogen bond donor count = 3, hydrogen bond acceptor count = 11, rotatable bond count = 19, and topological polar surface area (TPSA) estimated at ~153 Ų [1]. For comparison, Pomalidomide-PEG4-OH (C₂₁H₂₇N₃O₈, MW 449.5) has fewer H-bond acceptors (~9) and fewer rotatable bonds (~13), yielding a lower TPSA and different solubility-permeability balance . Pomalidomide-PEG6-COOH (MW 609.6) carries an ionizable carboxyl group (pKa ~4.5) that makes it predominantly anionic at physiological pH, whereas the –OH terminus of Pomalidomide-PEG6-OH remains neutral, avoiding charge-mediated effects on membrane permeability . Parent pomalidomide (MW 273.24) is water-insoluble and has a DMSO solubility of 50 mg/mL, whereas PEGylated derivatives consistently show enhanced aqueous and DMSO solubility due to the oligo-ether backbone [2].

Physicochemical Profile
Context-dependent
XLogP3: -1.1 (PEG6-OH) vs. ~0.5 (parent)
Reported balanced hydrophilicity for aqueous handling
TPSA ~153 Ų; experimental solubility review advised
drug-likeness Lipinski parameters computed physicochemical properties PROTAC developability

Solubility Enhancement via PEGylation vs. Parent Pomalidomide

Parent pomalidomide is virtually insoluble in water and requires DMSO for dissolution (50–55 mg/mL in DMSO at 25 °C), limiting its direct handling in aqueous biological assay conditions [1]. Pomalidomide-PEG6-OH incorporates a hexa-ethylene glycol chain that introduces multiple ether oxygen atoms capable of hydrogen bonding with water, dramatically enhancing aqueous solubility compared to the parent compound . Vendor descriptions across the pomalidomide-PEG6 product family consistently note that the PEG6 spacer 'increases solubility and improves pharmacokinetic properties' . The computed XLogP3 of -1.1 for Pomalidomide-PEG6-OH further supports increased hydrophilicity relative to parent pomalidomide (predicted XLogP3 ~0.5) [2]. For related PEG6 variants with measured DMSO solubility data: Pomalidomide-PEG6-NH₂ hydrochloride achieves 125 mg/mL in DMSO, representing a ~2.5-fold increase over parent pomalidomide's 50 mg/mL , suggesting that PEGylated derivatives consistently outperform the parent compound in polar aprotic solvent compatibility—a critical practical consideration for compound handling, stock solution preparation, and assay workflows.

Solubility Enhancement
Context-dependent
DMSO: ~125 mg/mL (PEG6-family) vs. 50 mg/mL (parent)
Supports higher-concentration stock solutions
~2.5× improvement reported in related variants; verify lot
PEGylation solubility enhancement DMSO solubility PROTAC formulation aqueous solubility

Purity and the Cryptic Glutarimide Impurity

The synthesis of pomalidomide-PEG conjugates via nucleophilic aromatic substitution (SNAr) of 4-fluorothalidomide with amino-PEG-alcohols is known to produce a cryptic byproduct from competing nucleophilic acyl substitution at the glutarimide ring, which co-elutes with the desired product on standard HPLC gradients [1]. This impurity lacks the characteristic fluorescent yellow color of pomalidomide analogs, making it invisible to routine UV monitoring, yet it persists throughout subsequent synthetic steps if not addressed [2]. Wang et al. (2025) demonstrated that taurine scavenging can reduce this impurity to <1%, enabling preparation of ≥100 mg batches with high purity [1]. Sigma-Aldrich specifications for pomalidomide-PEG6 building blocks (e.g., Pomalidomide-PEG6-CO₂H, Pomalidomide-PEG6-NH₂ hydrochloride) cite ≥95% purity by assay, with some vendors (e.g., MedChemExpress) reporting 98.0–98.95% for specific PEG6 variants . For Pomalidomide-PEG6-OH, typical purity is 95% . The presence of even low levels of glutarimide-displaced impurity can artificially boost or suppress apparent DC₅₀ values in degradation assays if the impurity competes for CRBN binding, underscoring that purity verification is not merely a quality metric but a determinant of biological data reliability .

Purity & Impurity
Data to verify
Reported purity 95%; glutarimide-displacement impurity possible
Impurity may co-elute and affect degradation readouts
Request batch-specific HPLC/NMR before use
PROTAC impurity glutarimide displacement HPLC co-elution batch consistency

Pomalidomide-PEG6-OH Application Scenarios


Medium PEG Spacers for PROTAC Library Screening

When building a PROTAC library to identify the optimal linker length for a novel target protein, Pomalidomide-PEG6-OH serves as the 'medium-length' member of a systematic linker scan (alongside PEG2, PEG3, PEG4, and PEG8 variants). Its 22–28 atom conformational span places it in the empirically validated 'gold standard' PEG6 range that balances sufficient reach for most inter-protein distances with minimal entropic penalty . The terminal hydroxyl can be activated (e.g., via mesylation) and coupled to target protein ligands bearing nucleophilic handles, enabling rapid parallel synthesis of 5–20 PROTAC candidates in a single campaign [1].

C5 Attachment for IKZF1/3 Off-Target Sparing

For targets where CRBN neo-substrate degradation (particularly IKZF1 and IKZF3) confounds biological readouts, Pomalidomide-PEG6-OH's C5-amino attachment geometry provides a structurally distinct exit vector compared to the more common C4 variants. Published SAR indicates that C5 modifications can alter CRBN's neo-substrate recruitment surface, potentially reducing degradation of IKZF1/3 while preserving target-directed degradation . Researchers developing PROTACs against targets in myeloma or lymphoid cells—where IKZF1/3 degradation itself produces antiproliferative effects that can masquerade as target-specific activity—may find the C5 geometry particularly valuable for deconvoluting mechanism of action [2].

Orthogonal Hydroxyl Handle with Amine or Alkyne Warheads

The terminal hydroxyl group of Pomalidomide-PEG6-OH enables conjugation via ester or ether bond formation, which is chemically orthogonal to both amine-reactive (e.g., activated ester) and alkyne-reactive (azide click) chemistries . This orthogonality is advantageous when the target protein ligand already carries a free amine or alkyne that cannot be protected or modified. The –OH terminus also avoids the permanent negative charge of carboxyl-terminated linkers at physiological pH, which can impair membrane permeability of the final PROTAC molecule .

Aqueous Solubility for In Vitro Degradation Assays

Owing to the PEG6 chain's solubilizing effect, Pomalidomide-PEG6-OH (XLogP3 = -1.1) exhibits markedly enhanced aqueous and DMSO solubility compared to parent pomalidomide (XLogP3 ~0.5; DMSO solubility 50 mg/mL; water-insoluble) [3][4]. This enables preparation of higher-concentration stock solutions for dose-response degradation assays (e.g., 10-point DC₅₀ curves) without risk of precipitation in aqueous buffer systems. Related PEG6 variants achieve DMSO solubility of 100–125 mg/mL, and Pomalidomide-PEG6-OH is expected to perform comparably, facilitating robust assay workflows .

Application
Selection Property
Validation Focus
Medium-linker PROTAC library screening
PEG6 linker-length fit
Ternary complex geometry across targets
IKZF1/3 off-target-sparing design
C5-amino exit vector geometry
IKZF1/3 degradation selectivity
Orthogonal conjugation with amine/alkyne warheads
Terminal hydroxyl reactivity
Sequential conjugation without cross-reactivity
In vitro degradation assay workflows
PEG6-enhanced aqueous solubility
Stock solution stability and precipitation-free assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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